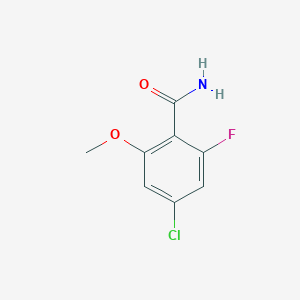

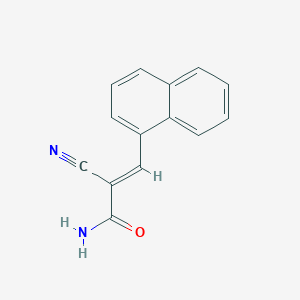

4-Chloro-2-fluoro-6-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-Chloro-2-fluoro-6-methoxybenzamide, while not directly studied in the provided papers, is structurally related to several benzamide derivatives that have been investigated for their biological activities and chemical properties. These studies provide insights into the potential characteristics and behaviors of this compound by analogy.

Synthesis Analysis

The synthesis of benzamide derivatives often involves the condensation of benzoic acid or its derivatives with amines or other nitrogen-containing compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . This suggests that a similar approach could be used for synthesizing this compound, potentially starting from 2-fluoro-6-methoxybenzoic acid and an appropriate chlorinated amine.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined using X-ray diffraction, revealing a monoclinic space group and specific unit cell parameters . Similarly, the absolute configuration of 5-chloro-2-methoxy-N-phenylbenzamide derivatives was elucidated using X-ray single crystal diffractometry . These studies indicate that this compound could also be analyzed using these methods to determine its precise molecular geometry.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions depending on their substituents. For instance, N-chloro-N-methoxy-4-nitrobenzamide reacts selectively with AcONa in MeCN to form N-acetoxy-N-methoxy-4-nitrobenzamide . This reactivity suggests that the chloro and methoxy groups on the benzamide ring can influence the compound's chemical behavior, which could be relevant for this compound when considering its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be influenced by their substituents. The study of molar refraction and polarizability of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate in aqueous solutions showed that these properties are concentration-dependent and can be affected by the presence of salts like NaCl and LiCl . This suggests that the physical properties of this compound, such as solubility and refractive index, could also be significantly influenced by its molecular structure and the environment.

Aplicaciones Científicas De Investigación

Molecular Properties and Applications

- 4-Chloro-2-fluoro-6-methoxybenzamide is closely related to the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate. Studies on this drug have focused on its physical properties such as density, refractive index, and polarizability, which are essential for understanding its interactions and effects at the molecular level (Sawale et al., 2016).

Synthesis and Chemical Transformations

- Research has been conducted on the synthesis and bromodemercuration of related compounds such as pentabromo-4-methoxybenzamide. These studies provide insights into the chemical behavior and potential applications of this compound in various fields, including material science and pharmaceuticals (Deacon & Farquharson, 1976).

Pharmacokinetics and Bioequivalence

- Investigations into the pharmacokinetics and bioequivalence of metoclopramide, a compound structurally similar to this compound, provide a basis for understanding how such compounds are absorbed, distributed, metabolized, and excreted in biological systems (Block et al., 1981).

Molecular Docking and Drug Design

- Recent studies have shown the importance of the 2,6-Difluorobenzamide motif (related to this compound) for allosteric inhibition in drug design, highlighting the critical role of fluorination in enhancing drug activity (Barbier et al., 2023).

Metabolite Identification and Transformation

- Research on the identification of metabolites of compounds similar to this compound in biological systems like cattle urine is crucial for understanding its metabolic pathways and potential environmental impact (Jones et al., 2005).

Radiosynthesis and Imaging Applications

- The radiosynthesis of compounds structurally related to this compound, such as radioiodinated ligands for serotonin-5HT2-receptors, reveals potential applications in medical imaging and diagnostics (Mertens et al., 1994).

Safety and Hazards

The safety information available indicates that 4-Chloro-2-fluoro-6-methoxybenzamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Propiedades

IUPAC Name |

4-chloro-2-fluoro-6-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEVIUCEASQITK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B3005812.png)

![1-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B3005813.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B3005814.png)

![Tert-butyl 4-[2-methyl-1-(prop-2-enoylamino)propan-2-yl]piperidine-1-carboxylate](/img/structure/B3005819.png)

![methyl 5-(((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3005821.png)

![N-[2-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-yl]but-2-ynamide](/img/structure/B3005822.png)

![methyl 7-chloro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B3005823.png)

![1-[Benzenesulfonyl(methyl)amino]-4-fluorosulfonyloxybenzene](/img/structure/B3005824.png)

![7-[(Cyclopent-3-en-1-yl)methoxy]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3005834.png)

![2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B3005835.png)